N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopentanamine;oxalic acid
Description
N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopentanamine;oxalic acid is a chemical compound with the molecular formula C16H21NO2. This compound is known for its unique structure, which includes a cyclopentanamine core linked to a methoxyphenoxy group via a butynyl chain. The oxalate form of this compound is often used in various scientific research applications due to its stability and solubility.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.C2H2O4/c1-18-15-10-4-5-11-16(15)19-13-7-6-12-17-14-8-2-3-9-14;3-1(4)2(5)6/h4-5,10-11,14,17H,2-3,8-9,12-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPUGROANSXGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopentanamine;oxalic acid typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as the methoxyphenoxy derivative and the butynyl chain. These intermediates are then coupled under specific reaction conditions to form the desired product.
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Step 1: Preparation of Methoxyphenoxy Derivative
Reagents: 2-methoxyphenol, appropriate halogenating agent (e.g., bromine or chlorine)
Conditions: Reflux in an organic solvent (e.g., dichloromethane) with a base (e.g., potassium carbonate)
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Step 2: Formation of Butynyl Chain
Reagents: Propargyl bromide, cyclopentanamine
Conditions: Reflux in an organic solvent (e.g., tetrahydrofuran) with a base (e.g., sodium hydride)
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Step 3: Coupling Reaction
Reagents: Methoxyphenoxy derivative, butynyl chain intermediate
Conditions: Reflux in an organic solvent (e.g., acetonitrile) with a coupling agent (e.g., palladium catalyst)
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Step 4: Formation of Oxalate Salt
Reagents: Oxalic acid
Conditions: Dissolution in an appropriate solvent (e.g., ethanol) followed by crystallization
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopentanamine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in dimethylformamide
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopentanamine;oxalic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopentanamine;oxalic acid involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopentanamine;oxalic acid can be compared with other similar compounds, such as:
- N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine
- N-[4-(2-ethoxyphenoxy)-2-butyn-1-yl]cyclopentanamine
These compounds share similar structural features but differ in the substituents on the phenoxy group. The unique methoxy group in this compound contributes to its distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
